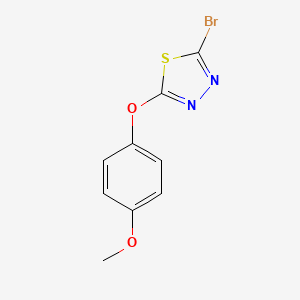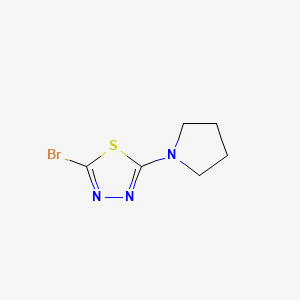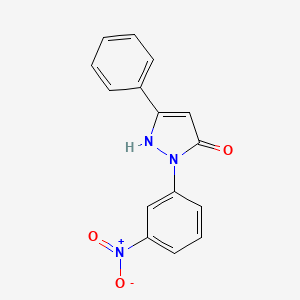
1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol
Overview
Description
The compound “1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol” is a complex organic molecule that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a nitrophenyl group and a phenyl group attached to the pyrazol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction. The nitrophenyl and phenyl groups could be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring, with the nitrophenyl and phenyl groups attached at the 1 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the reactivity of the pyrazol ring and the nitrophenyl and phenyl groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting properties such as solubility and melting point .Scientific Research Applications
1. Structural and Spectral Characteristics
- Research Focus: Exploring the structure, tautomerism, and spectral analysis of 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole and related compounds.
- Key Findings: The study highlighted the significant role of functional groups in the formation of tautomers and energy band gaps. Notably, the energy gap for 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole was experimentally calculated to be 3.79 eV.
- Source: Ibnaouf et al., 2019, Journal of Molecular Liquids
- Research Focus: Investigating the potential application of pyrazol derivatives as corrosion inhibitors for steel in acidic environments, typical in the petroleum industry.
- Key Findings: The study found that derivatives of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol demonstrated effective corrosion inhibition properties, with protection efficiencies of up to 98.4%.
- Source: Singh et al., 2020, Journal of Molecular Structure
- Research Focus: Analyzing the photophysical characteristics of 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole under various solvent, concentration, and pH conditions.
- Key Findings: This compound exhibited distinctive absorption and fluorescence bands, indicating its potential for applications in photophysical studies.
- Source: Ibnaouf et al., 2018, Journal of Electronic Materials
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-nitrophenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDRCUPDUZNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



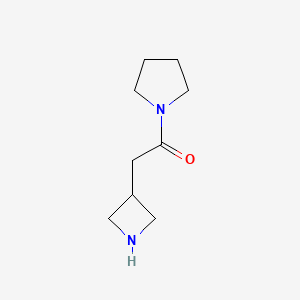
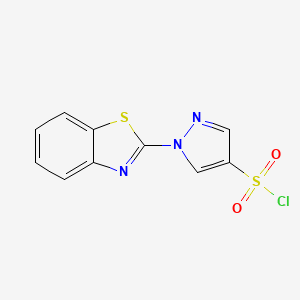
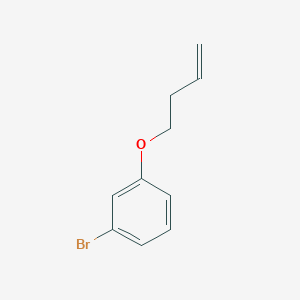


![1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400001.png)

![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)
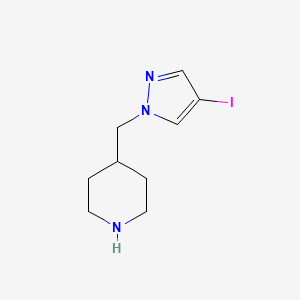
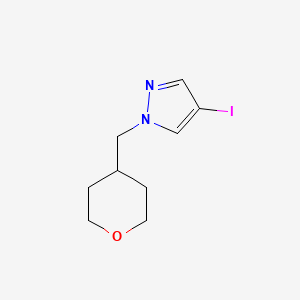
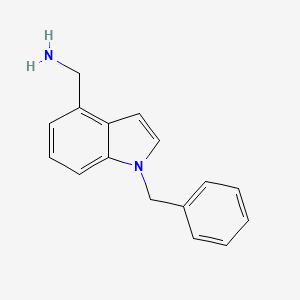
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
